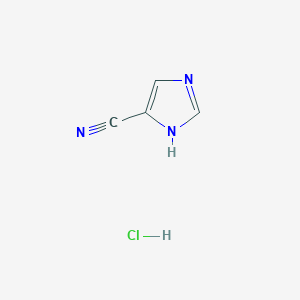![molecular formula C12H19N3O3S B2600457 (1R,5S)-3-methoxy-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309539-19-1](/img/structure/B2600457.png)
(1R,5S)-3-methoxy-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-3-methoxy-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C12H19N3O3S and its molecular weight is 285.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Azabicyclo octane derivatives have been synthesized and studied for various structural and chemical properties. For instance, the synthesis and structural analysis of azabicyclo[3.2.1]octane derivatives, such as the gold(III) tetrachloride salt of L-cocaine, demonstrate complex formation and potential for further chemical modifications (Wood, Brettell, & Lalancette, 2007). Similarly, the reaction of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents highlights the reactivity and functionalization potential of such compounds (Chlenov, Salamonov, & Tartakovskii, 1976).
Catalytic Applications
Certain azabicyclo octane derivatives have been used as catalysts in chemical reactions. For example, (2R,5S)-2-o-anisyl-3-oxa-1-aza-2-phosphabicyclo[3.3.0]octane–borane complexes have been utilized as catalysts in the enantioselective borane reduction of ketones, showcasing the utility of these compounds in asymmetric synthesis (Brunel, Buono*, Baldy, Feneau-Dupont, & Declercq, 1994).
Medicinal Chemistry Applications
Azabicyclo[3.2.1]octane derivatives, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues, have been synthesized and evaluated for their affinity at D2 and 5-HT2A receptors, indicating potential applications in medicinal chemistry and drug development (Singh, Jain, Sinha, Mehta, Naqvi, Agarwal, & Anand, 2007).
Physicochemical Studies
Research on azabicyclo octane derivatives also extends to their physicochemical properties. Studies involving the interaction of these compounds with ionic liquids and the investigation of their phase equilibria and excess properties provide valuable insights into their behavior in various solvents and conditions (Liebert, Nebig, & Gmehling, 2008).
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability Considering these factors is essential for optimizing therapeutic outcomes.
Its intricate structure and unique properties make it an exciting candidate for future investigations . 🌟
Properties
IUPAC Name |
3-methoxy-8-(1-methylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-14-7-12(13-8-14)19(16,17)15-9-3-4-10(15)6-11(5-9)18-2/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQPIRVCSYBGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2C3CCC2CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
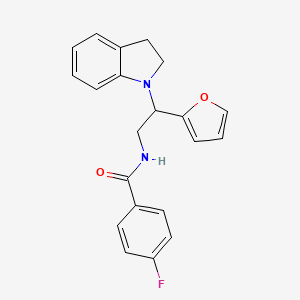
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2600378.png)
![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)
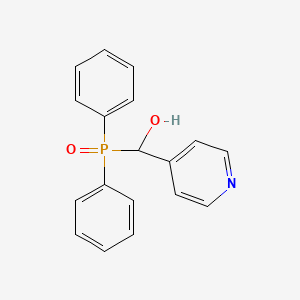
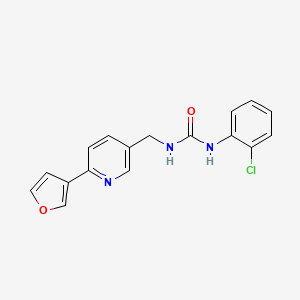
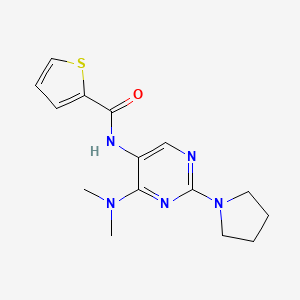
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)

![2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2600391.png)
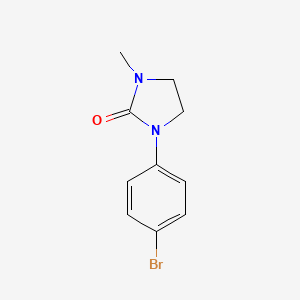
![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2600394.png)
